CID 78065286
Description
Properties
Molecular Formula |
C17H18BrSi |
|---|---|
Molecular Weight |
330.3 g/mol |
InChI |
InChI=1S/C17H18BrSi/c1-19(2)12-11-17(18)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,11-12H2,1-2H3 |
InChI Key |
BTNGOUAVMQDWEF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCC1(C2=CC=CC=C2C3=CC=CC=C31)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78065286 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution.
Scientific Research Applications
CID 78065286 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and pathways. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, possibly in the development of new materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 78065286 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
- Example Framework : Figure 1 in compares cyclic and linear polyenes (e.g., Amphotericin B, CID 5280965) by their molecular structures. Similarly, illustrates oscillatoxin derivatives (e.g., CID 101283546) with distinct substituents affecting bioactivity.

- Methodology : Structural analogs of CID 78065286 could be compared using PubChem’s 2D/3D structure tools, focusing on functional groups, stereochemistry, and ring systems .
Pharmacological Activity
- Example Framework : lists binding affinities (e.g., Andrographidine C, CID 5318484: −8.6 kcal/mol) for receptor interactions. A similar approach could assess this compound’s activity if docking or assay data were available.
- Key Metrics : Comparative metrics might include IC50, EC50, or binding energies, as emphasized in pharmacological studies .
Spectroscopic and Analytical Data
- Example Framework : uses LC-ESI-MS and CID-derived fragmentation patterns to differentiate isomers (e.g.,人参皂苷Rf vs.拟人参皂苷F11). For this compound, techniques like NMR, HRMS, or collision-induced dissociation (CID) mass spectra would enable comparisons with structural analogs .
3. Challenges and Limitations
The absence of direct data on this compound in the evidence highlights critical gaps. For instance:
- Structural Ambiguity : Without a PubChem entry or spectral data (e.g., NMR, IR), structural elucidation is impossible.
- Synthetic Pathways : stresses the need for synthetic protocols and purity data, neither of which are available for this compound .
4. Recommendations for Future Research
To enable robust comparisons, the following steps are advised:
Access PubChem Records : Retrieve this compound’s entry for structural and property data.
Generate Experimental Data : Conduct assays (e.g., Autodock Vina for binding affinity) and spectroscopic analyses.
Apply Frameworks from Evidence: Use methodologies in (docking studies) and (analytical techniques) to compare with known analogs.
5. Researchers must consult primary PubChem data or conduct original studies to fill these gaps. The methodologies outlined in the evidence, however, offer a template for systematic comparisons once additional data becomes available.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

